cis-1-Ethyl-2-Methylcyclopentane
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Overview
Description
cis-1-Ethyl-2-Methylcyclopentane: is an organic compound with the molecular formula C8H16 . It is a cycloalkane, specifically a cyclopentane derivative, where an ethyl group and a methyl group are attached to the first and second carbon atoms of the cyclopentane ring, respectively. The “cis” configuration indicates that both substituents are on the same side of the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Ethyl-2-Methylcyclopentane can be achieved through various organic reactions. One common method involves the alkylation of cyclopentane derivatives. For instance, starting with cyclopentane, a Friedel-Crafts alkylation can be performed using ethyl chloride and aluminum chloride as a catalyst to introduce the ethyl group. Subsequently, a similar reaction can be carried out with methyl chloride to introduce the methyl group .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of corresponding unsaturated precursors. This process is carried out under high pressure and temperature conditions using catalysts such as palladium or platinum on carbon .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-1-Ethyl-2-Methylcyclopentane can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons. Hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum is commonly used.
Substitution: Halogenation reactions can introduce halogen atoms into the compound.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, Pt/C
Substitution: Br2, Cl2, UV light
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclopentanes
Scientific Research Applications
cis-1-Ethyl-2-Methylcyclopentane has various applications in scientific research:
Chemistry: It is used as a reference compound in stereochemical studies and in the synthesis of more complex molecules.
Biology: It serves as a model compound in studies of lipid membranes and their interactions.
Medicine: Research into its potential as a precursor for pharmaceuticals and its interactions with biological systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of cis-1-Ethyl-2-Methylcyclopentane involves its interaction with various molecular targets. In oxidation reactions, it undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it accepts hydrogen atoms to form more saturated compounds. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
- trans-1-Ethyl-2-Methylcyclopentane
- 1-Ethyl-2-Methylcyclopentane (without stereochemistry)
- 1,2-Dimethylcyclopentane
Comparison: cis-1-Ethyl-2-Methylcyclopentane is unique due to its specific “cis” configuration, which affects its physical and chemical properties. For example, the “cis” configuration can lead to different boiling and melting points compared to its “trans” counterpart. Additionally, the spatial arrangement of substituents in the “cis” form can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C8H16 |
---|---|
Molecular Weight |
112.21 g/mol |
IUPAC Name |
(1S,2R)-1-ethyl-2-methylcyclopentane |
InChI |
InChI=1S/C8H16/c1-3-8-6-4-5-7(8)2/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
BSKOLJVTLRLTHE-SFYZADRCSA-N |
Isomeric SMILES |
CC[C@H]1CCC[C@H]1C |
Canonical SMILES |
CCC1CCCC1C |
Origin of Product |
United States |
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